Increased Product Complexity and Yield in Michaelis-Arbuzov Reactions with Bromofluoroacetates
When reacting with ethyl bromofluoroacetate, diisopropyl phenylphosphonite generates a more complex product mixture (eight distinct compounds) compared to its dimethyl analog, which yields only five compounds [1]. This indicates a distinct and more complex reaction manifold, which can be advantageous for generating molecular diversity in library synthesis.
| Evidence Dimension | Number of distinct compounds formed |
|---|---|
| Target Compound Data | 8 compounds |
| Comparator Or Baseline | Dimethyl phenylphosphonite |
| Quantified Difference | 3 more compounds formed |
| Conditions | Reaction with ethyl bromofluoroacetate, characterization by GC-MS and MS-MS |
Why This Matters
This higher degree of product divergence can be a strategic advantage in generating diverse chemical libraries but requires careful consideration for purification when a single, clean product is desired.
- [1] Durst, H. D.; Rohrbaugh, D. K.; Smith, P.; Nilles, J. M.; Connell, T.; Laramee, J. A.; Munavalli, S. Anomalous reaction of ethyl bromofluoro- and difluoro-acetates with dialkylphosphonites. Phosphorus, Sulfur, and Silicon and the Related Elements 2008, 183 (11), 2655-2668. View Source
